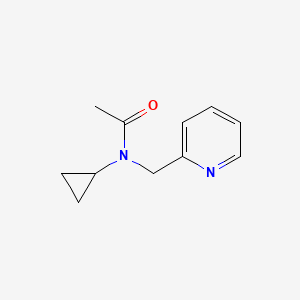![molecular formula C15H21NO B7501415 N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide, also known as DMCC, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a member of the cyclobutanecarboxamide family and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide is not yet fully understood. However, it is thought to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression. N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide may also act on other neurotransmitter systems, such as the glutamate system, which is involved in the regulation of epilepsy.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase GABA-A receptor activity, leading to anxiolytic and antidepressant effects. Additionally, N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to decrease glutamate release, leading to anticonvulsant effects. However, further research is needed to fully understand the biochemical and physiological effects of N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide in lab experiments is its potential as a treatment for anxiety, depression, and epilepsy. Additionally, N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide is its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide. One direction is to further investigate its mechanism of action, particularly its effects on other neurotransmitter systems. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on developing more cost-effective synthesis methods for N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide, making it more accessible for scientific research.
Métodos De Síntesis
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclobutanecarboxylic acid with 2,4-dimethylbenzylamine, followed by the addition of methylamine. Another method involves the reaction of cyclobutanecarboxylic acid with 2,4-dimethylbenzyl chloride, followed by the addition of methylamine. Both methods result in the formation of N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-8-14(12(2)9-11)10-16(3)15(17)13-5-4-6-13/h7-9,13H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISYVNWLPMYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501403.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)
